Glaucoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H62O15 |

|---|---|

Molecular Weight |

794.9 g/mol |

IUPAC Name |

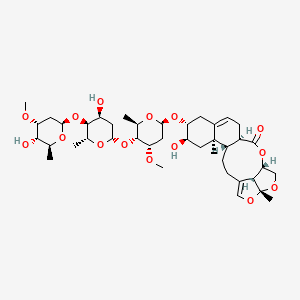

(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

InChI |

InChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21+,24+,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36-,37+,38+,40-,41-/m0/s1 |

InChI Key |

BRAQGYOYQRQKSH-STTCAWBMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4CC5=CC[C@@H]6[C@@H]([C@]5(C[C@H]4O)C)CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC6=O)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Glaucoside C: Structure, Properties, and Experimental Insights

Introduction

Glaucoside C is a naturally occurring pregnane (B1235032) glycoside, a class of steroid compounds that have garnered significant interest in the scientific community for their diverse biological activities.[1][2] Primarily isolated from plants of the Cynanchum genus, such as Cynanchum glaucescens and Cynanchum atratum, this compound has been the subject of phytochemical and pharmacological investigations.[3][4][5] Pregnane glycosides, as a group, are recognized for their potential anticarcinogenic and cancer-inhibiting properties. Recent studies have highlighted the potential of this compound as an anti-inflammatory agent and a possible antiviral compound.

It is important to note that the name "this compound" has also been assigned to a different molecule, a triterpene saikosaponin isolated from Atriplex glauca, which has shown moderate cytotoxicity against human colon cancer cells. This guide will focus exclusively on the pregnane glycoside this compound (CAS: 81474-89-7).

Chemical Structure and Properties

The structural elucidation of this compound has been accomplished through modern spectrometric methods, including Fast Desorption Mass Spectrometry (FD-MS) and various 2D Nuclear Magnetic Resonance (NMR) techniques. It is characterized by a C21 steroidal aglycone, Glaucogenin A, linked to a chain of three deoxy sugar moieties.

Chemical Identifiers

| Identifier | Data | Reference |

| CAS Number | 81474-89-7 | |

| Molecular Formula | C41H62O15 | |

| Molecular Weight | 794.9 g/mol | |

| Systematic Name | Glaucogenin A 3-O-α-L-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-L-cymaropyranoside |

Physicochemical Properties

| Property | Data | Reference |

| Appearance | Amorphous Powder | |

| Melting Point | 127-133 °C | |

| Optical Rotation | [α]D: -14.6° (c 0.91, CHCl3) |

Spectroscopic Data

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly in the realms of anti-inflammatory and antiviral research.

Anti-inflammatory Activity

A key reported activity of this compound is its ability to alleviate atopic dermatitis. This effect is attributed to its inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK cascade is a critical pathway in the inflammatory response, and its modulation by this compound suggests a strong potential for development as a therapeutic agent for inflammatory skin conditions.

Antiviral Potential

In silico studies have identified this compound as a potential inhibitor of the SARS-CoV-2 spike (S) protein. Through molecular docking simulations, it was shown to have a high binding affinity for the S protein, suggesting it could interfere with the virus's ability to enter host cells. This preliminary finding warrants further investigation through in vitro and in vivo antiviral assays to validate its efficacy.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols relevant to the study of this compound.

Isolation of this compound from Plant Material

The isolation of pregnane glycosides like this compound typically involves a multi-step extraction and chromatographic purification process.

Protocol:

-

Extraction: The dried and powdered plant material (e.g., roots of Cynanchum sp.) is exhaustively extracted with a polar solvent, such as 95% ethanol, under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, typically rich in glycosides, is subjected to column chromatography. A common stationary phase is HP-20 macroporous resin, with a gradient of methanol (B129727) in water (e.g., 10% to 90% MeOH) used as the mobile phase to elute different fractions.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay Protocol

To evaluate the anti-inflammatory activity of this compound, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard model.

Protocol:

-

Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 12 hours).

-

Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 6-24 hours to induce an inflammatory response. A vehicle control group (no this compound) is included.

-

Cytokine Analysis (ELISA): The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Analysis (Western Blot): Cells are lysed to extract total protein. Western blotting is performed to analyze the expression and phosphorylation levels of key proteins in inflammatory signaling pathways, such as NF-κB (p65) and IκB-α, to elucidate the mechanism of action.

Summary and Future Directions

This compound is a pregnane glycoside with a well-defined chemical structure and emerging evidence of significant biological activity. Its demonstrated anti-inflammatory properties, particularly the inhibition of the MAPK pathway, make it a compelling candidate for further research in dermatology and immunology. Furthermore, its potential as a SARS-CoV-2 inhibitor, identified through computational methods, opens an exciting avenue for antiviral drug discovery.

Future research should focus on:

-

Total Synthesis: Developing a synthetic route to produce this compound in larger quantities for extensive biological testing.

-

In Vivo Validation: Conducting animal studies to confirm the in vivo efficacy and safety of this compound for atopic dermatitis and other inflammatory conditions.

-

Antiviral Testing: Performing in vitro assays using SARS-CoV-2 to validate the findings of the molecular docking studies.

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Constituents of Asclepiadaceae Plants. LXI. The Structure of Cynatratoside-F from the Chinese Drug "Pai-Wei, " Dried Root of Cynanchum atratum BUNGE [jstage.jst.go.jp]

- 4. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) | MDPI [mdpi.com]

- 5. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Glaucoside C: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C is a naturally occurring C21 steroidal glycoside that has garnered interest within the scientific community. As a member of the pregnane (B1235032) class of glycosides, it is recognized for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed methodology for its isolation and purification, and a summary of its known biological data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound has been primarily isolated from the roots of plants belonging to the Cynanchum genus (family Apocynaceae). Specific species identified as natural sources include:

-

Cynanchum glaucescens : This is a well-documented source from which this compound and other related steroidal glycosides have been isolated.

-

Cynanchum mooreanum : This species has also been reported as a source of this compound.[1]

-

Vincetoxicum stauntonii : This plant is another reported source of this compound.

The roots of these plants are the primary location for the accumulation of this compound.

Physicochemical and Biological Data

While extensive research on this compound is ongoing, some key quantitative data has been reported in the literature. The following tables summarize the available physicochemical properties and cytotoxic activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C41H62O15 | [2][3] |

| Molecular Weight | 794.93 g/mol | [3] |

| Melting Point | 127-133 °C | [2][3] |

| Optical Rotation | [α]D = -14.6° (c 0.91, CHCl3) | [3] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Cancer Type |

| HT-29 | 24.34 | Colon Carcinoma |

| HCT116 | 27.23 | Colorectal Carcinoma |

Note: The yield of this compound from its natural sources has not been quantitatively reported in the reviewed scientific literature.

Experimental Protocols: Isolation and Purification

The following is a representative protocol for the isolation and purification of this compound from the roots of Cynanchum glaucescens. This methodology is a composite of frequently reported procedures for the separation of C21 steroidal glycosides from this genus.

3.1. Plant Material and Extraction

-

Collection and Preparation: The roots of Cynanchum glaucescens are collected, washed, and air-dried. The dried roots are then ground into a fine powder.

-

Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield. The solvent-to-plant material ratio is generally in the range of 10:1 (v/w). The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude extract.

3.2. Solvent Partitioning

-

Suspension: The crude ethanolic extract is suspended in water.

-

Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol. The majority of steroidal glycosides, including this compound, are expected to be enriched in the n-butanol fraction.

-

Concentration: Each fraction is concentrated under reduced pressure to yield the respective partitioned extracts.

3.3. Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution system is employed, typically starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration being incrementally increased (e.g., from 100:1 to 1:1, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase for this size-exclusion chromatography step, which helps in removing smaller molecules and pigments.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is achieved using preparative HPLC on a C18 reversed-phase column.

-

A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used. The gradient is optimized to achieve baseline separation of this compound from other closely related glycosides.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

3.4. Structure Elucidation

The structure of the purified this compound is confirmed by various spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For the detailed structural elucidation of the aglycone and sugar moieties and their linkages. Note: The specific 1H and 13C NMR chemical shift data for this compound are not publicly available in the reviewed scientific literature.

Visualization of Workflows and Pathways

4.1. Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

References

The intricate machinery of C-glycoside biosynthesis in plants: a technical guide for researchers and drug development professionals

An in-depth exploration of the enzymatic pathways, key molecular players, and experimental methodologies driving the formation of C-glycosidic bonds in plant natural products.

Introduction: C-glycosides represent a unique class of natural products characterized by a carbon-carbon bond between a sugar moiety and an aglycone. This linkage confers remarkable stability against enzymatic and chemical hydrolysis, making C-glycosides attractive candidates for drug development due to their enhanced bioavailability and distinct pharmacological properties. Found across the plant kingdom, these compounds play crucial roles in plant defense and physiology. This technical guide provides a comprehensive overview of the biosynthesis of C-glycosides in plants, with a focus on the core enzymatic machinery, quantitative data, and detailed experimental protocols to aid researchers in this dynamic field.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of flavonoid C-glycosides, the most extensively studied class of plant C-glycosides, predominantly follows a two-step enzymatic pathway involving a flavanone (B1672756) 2-hydroxylase (F2H) and a C-glycosyltransferase (CGT).[1][2] This pathway diverges from the general flavonoid pathway at the flavanone intermediate stage.

-

2-Hydroxylation of Flavanones: The first committed step is the conversion of a flavanone, such as naringenin, to a 2-hydroxyflavanone (B13135356) intermediate.[3][4][5] This reaction is catalyzed by a flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase. The resulting 2-hydroxyflavanone exists in equilibrium with its open-chain tautomer, which is the proposed substrate for the subsequent C-glycosylation step.

-

C-Glycosylation by C-Glycosyltransferases (CGTs): A specific C-glycosyltransferase (CGT) then catalyzes the attachment of a sugar moiety, typically glucose from a UDP-glucose donor, to the activated carbon atom of the 2-hydroxyflavanone intermediate. This reaction forms the stable C-C bond. Plant CGTs are members of the Family 1 glycosyltransferases (GT1) and exhibit a high degree of regio- and stereospecificity.

-

Dehydration and Further Modifications: The resulting 2-hydroxyflavanone C-glycoside is subsequently dehydrated to yield the corresponding flavone (B191248) C-glycoside. This dehydration can be spontaneous or catalyzed by a dehydratase enzyme. The initial C-glycoside can be further modified by other enzymes, such as O-glycosyltransferases, to produce more complex structures like di-C-glycosides.

Quantitative Insights into C-Glycoside Biosynthesis

Understanding the kinetic properties of the key enzymes in the C-glycoside biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications. The following table summarizes available quantitative data for selected C-glycosyltransferases from various plant species.

| Enzyme | Source Plant | Substrate(s) | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference(s) |

| UGT708C1 (FeCGTa) | Fagopyrum esculentum | 2-Hydroxynaringenin, Phloretin | 30 ± 2.5 (for aloesone) | 0.00092 ± 0.00003 (for aloesone) | 7.0 | 50 | |

| UGT708C2 (FeCGTb) | Fagopyrum esculentum | 2-Hydroxynaringenin | N/A | N/A | N/A | N/A | |

| UGT72B27 | Arabidopsis thaliana | Guaiacol, 2,6-Dimethoxyphenol | 10-3000 (varied) | N/A | 7.5 | 30 | |

| TfCGT | Trifolium fragiferum | Phloretin | N/A | N/A | 8.7-10.0 | 55-65 | |

| NbUGT72AY1 | Nicotiana benthamiana | Vanillin, Sinapaldehyde | Varied | Varied | 7.5 | 40 |

N/A: Data not available in the cited sources.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments in the study of C-glycoside biosynthesis.

Heterologous Expression and Purification of C-Glycosyltransferases in E. coli

Objective: To produce and purify recombinant C-glycosyltransferase for in vitro characterization.

Protocol:

-

Plasmid Construction:

-

Amplify the full-length coding sequence of the target CGT gene from plant cDNA.

-

Clone the amplified fragment into a suitable E. coli expression vector, such as pET28a(+) or pET32a, containing an N- or C-terminal polyhistidine (His)-tag for affinity purification.

-

Verify the construct by Sanger sequencing.

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta 2(DE3).

-

Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature, typically 16-25°C, for 12-24 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol) and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the soluble fraction onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

If necessary, further purify the protein using size-exclusion chromatography.

-

In Vitro C-Glycosyltransferase Activity Assay

Objective: To determine the enzymatic activity and substrate specificity of a purified CGT.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

HEPES-NaOH or Tris-HCl buffer (50-100 mM, pH 7.0-8.0).

-

Purified recombinant CGT (0.2-2 µg).

-

Aglycone substrate (e.g., 2-hydroxyflavanone, phloretin) dissolved in DMSO (final concentration typically 4-200 µM).

-

UDP-sugar donor (e.g., UDP-glucose) (typically 1-7 mM).

-

(Optional) For radioactive assays, include a small amount of radiolabeled UDP-[14C]sugar.

-

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the UDP-sugar donor.

-

Incubate the reaction mixture at the optimal temperature (e.g., 25-37°C) for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the C-glycoside product.

-

For radioactive assays, the product can be quantified by liquid scintillation counting after separation by thin-layer chromatography (TLC) or HPLC.

-

LC-MS/MS Analysis of C-Glycosides

Objective: To identify and quantify C-glycosides in plant extracts or in vitro reaction mixtures.

Protocol:

-

Sample Preparation:

-

For plant tissues, extract the metabolites using a suitable solvent (e.g., 80% methanol).

-

For in vitro reactions, use the supernatant after stopping the reaction and centrifugation.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18).

-

Employ a binary solvent system, for example:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile or methanol.

-

-

Apply a gradient elution to separate the compounds.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source, often in negative ion mode for flavonoids.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

Characteristic fragment ions for flavonoid C-glycosides include losses of water molecules and cross-ring cleavages of the sugar moiety (e.g., [M-H-90]- and [M-H-120]-).

-

Quantify the C-glycosides using multiple reaction monitoring (MRM) with authentic standards if available.

-

Structural Elucidation of C-Glycosides by NMR Spectroscopy

Objective: To unambiguously determine the structure of a purified C-glycoside, including the position of the C-glycosidic linkage and the stereochemistry.

Protocol:

-

Sample Preparation:

-

Dissolve the purified C-glycoside in a deuterated solvent (e.g., DMSO-d6, CD3OD).

-

Ensure the sample is free of paramagnetic impurities.

-

-

NMR Experiments:

-

Acquire one-dimensional (1D) 1H and 13C NMR spectra to obtain an overview of the proton and carbon environments.

-

Perform two-dimensional (2D) NMR experiments:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks within the sugar and aglycone moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are crucial for determining the attachment point of the sugar to the aglycone and the linkages between sugar units in di-C-glycosides.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry of the glycosidic bond.

-

-

-

Data Analysis:

-

Integrate the data from all NMR experiments to assign all proton and carbon signals and to piece together the complete structure of the C-glycoside.

-

Visualizing the Biosynthetic Landscape

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of flavonoid C-glycosides and a typical experimental workflow for enzyme characterization.

Caption: The core biosynthetic pathway of flavonoid C-glycosides.

Caption: Experimental workflow for CGT characterization.

Conclusion and Future Perspectives

The study of C-glycoside biosynthesis in plants is a rapidly advancing field with significant implications for drug discovery and crop improvement. The elucidation of the core enzymatic machinery, coupled with the development of robust experimental protocols, has paved the way for the biotechnological production of these valuable compounds. Future research will likely focus on the discovery and characterization of novel CGTs with diverse substrate specificities, the engineering of these enzymes for tailored C-glycoside synthesis, and the elucidation of the regulatory networks that govern their production in plants. The in-depth technical information provided in this guide serves as a foundational resource for researchers aiming to explore and harness the potential of plant C-glycosides.

References

- 1. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of a Flavanone 2-Hydroxylase Involved in Flavone C-Glycoside Biosynthesis from Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Glaucoside C (CAS: 81474-89-7): A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoside C, a naturally occurring glycoside, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its chemical properties, biological activity, and proposed mechanism of action. The information presented herein is intended to support further investigation and drug development efforts centered on this molecule. All quantitative data is summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Chemical Properties

This compound is a complex natural product with the CAS number 81474-89-7.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 81474-89-7 | [1] |

| Molecular Formula | C41H62O15 | [2] |

| Molecular Weight | 794.93 g/mol | [2] |

| Predicted Boiling Point | 908.9±65.0 °C | [2] |

| Predicted Density | 1.33±0.1 g/cm3 | [2] |

| Predicted pKa | 13.50±0.70 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |

Biological Activity and Pharmacology

The primary biological activity of this compound and related compounds reported to date is their cytotoxic effect against cancer cell lines.

Anticancer Activity

Research has demonstrated that a closely related, and likely identical, compound, kuguaglycoside C, exhibits significant cytotoxicity against human neuroblastoma IMR-32 cells.[5] Another related compound, Glaucoside J, has shown activity against human breast cancer MCF-7 cells.[6]

| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Source |

| Kuguaglycoside C | IMR-32 (human neuroblastoma) | MTT Assay | 12.6 μM | 48 hours | [5] |

| Kuguaglycoside C | NHDF (normal human dermal fibroblasts) | MTT Assay | 16.4 μM | Not Specified | [5] |

| Kuguaglycoside C | HUVEC (human umbilical vein endothelial cells) | MTT Assay | 27.0 μM | Not Specified | [5] |

| Glaucoside J | MCF-7 (human breast adenocarcinoma) | MTT Assay | 176.2 μg/mL | 24 hours | [6] |

Mechanism of Action

Studies on kuguaglycoside C suggest that its anticancer activity is mediated through the induction of a caspase-independent cell death pathway, potentially necroptosis.[5] This is a significant finding, as it suggests that this compound could be effective against cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics.[5]

Key molecular events associated with the mechanism of action of kuguaglycoside C include:[5]

-

Downregulation of Survivin: A significant decrease in the expression of the anti-apoptotic protein survivin was observed.

-

PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) was induced in a caspase-independent manner.

-

AIF Induction: A significant increase in the expression and cleavage of apoptosis-inducing factor (AIF) was noted.

In contrast, treatment with kuguaglycoside C did not lead to the activation of caspase-3 or caspase-9, nor did it cause the formation of apoptotic bodies, further supporting a caspase-independent mechanism of cell death.[5]

Signaling Pathways

The proposed mechanism of action for kuguaglycoside C involves a signaling cascade that leads to caspase-independent cell death. The following diagram illustrates this proposed pathway.

Caption: Proposed signaling pathway of this compound leading to caspase-independent cell death.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on cited studies for related compounds, the following general methodologies can be outlined.

Isolation and Purification of this compound (General Protocol)

A general workflow for the isolation and purification of glycosides from natural sources often involves the following steps:

Caption: General experimental workflow for the isolation and purification of glycosides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis/Cell Death Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubation: Incubate the cells in the dark according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Conclusion

This compound and its related compounds represent a promising class of natural products with potential applications in cancer therapy. The unique caspase-independent mechanism of cell death induction warrants further investigation, particularly in the context of drug-resistant cancers. Future research should focus on the definitive structural elucidation of kuguaglycoside C and its relationship to this compound, the comprehensive evaluation of this compound's efficacy in a broader range of cancer models, and the detailed characterization of its molecular targets and signaling pathways. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. This compound | 81474-89-7 [chemicalbook.com]

- 2. This compound | 81474-89-7 [m.chemicalbook.com]

- 3. Isosaponarin 2''-O-glucoside (Isovitexin-2''-4'-di-O-beta-D-glucoside) | CAS:63316-27-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Phloretin 3',5'-Di-C-glucoside | CAS:357401-40-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Kuguaglycoside C, a constituent of Momordica charantia, induces caspase‐independent cell death of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic activity of a glaucoside from Eugenia jambolana against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Bond: An In-depth Technical Guide to the Discovery and History of C-Glycosyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating world of C-glycosyl compounds, molecules distinguished by a robust carbon-carbon linkage between a glycan and an aglycone. This unique structural feature confers remarkable stability against enzymatic hydrolysis, making them attractive candidates for drug discovery and development. This document provides a comprehensive historical overview of their discovery, detailed experimental protocols for the isolation and synthesis of key examples, and an exploration of their engagement with cellular signaling pathways.

A Journey Through Time: The Discovery and History of C-Glycosyl Compounds

The story of C-glycosyl compounds unfolds over more than a century, marked by serendipitous discoveries, meticulous structural elucidations, and the relentless pursuit of synthetic methodologies.

The first C-glycosyl compound to be isolated, aloin , was obtained from Aloe species in 1851, although its correct C-glycosidic structure was not fully established until much later. A significant milestone in carbohydrate chemistry was the work of Emil Fischer in the late 19th and early 20th centuries. While his primary focus was on O-glycosides, his development of the Fischer glycosylation method laid the foundational principles for glycosidic bond formation.[1][2]

The early 20th century saw the isolation of more complex C-glycosyl compounds. Carminic acid , the vibrant red pigment from cochineal insects, was isolated and its structure was investigated, though the correct placement of the carboxyl group was not determined until 1965. The first laboratory synthesis of carminic acid was a significant achievement, reported in 1991.[3][4][5]

The mid to late 20th century witnessed a surge in the discovery of bioactive C-glycosyl flavonoids. Mangiferin (B1668620) , a xanthone (B1684191) C-glucoside with a wide range of pharmacological activities, was isolated from the mango tree (Mangifera indica).[6][7] Puerarin (B1673276) , an isoflavone (B191592) C-glycoside from the kudzu root, also emerged as a compound of significant interest in traditional medicine and modern pharmacology.[8]

The development of synthetic methods for C-glycosylation has been a continuous endeavor. Early methods often involved harsh conditions and lacked stereoselectivity. However, the latter half of the 20th century and the beginning of the 21st century have seen the advent of more sophisticated and stereoselective methods, including those utilizing glycosyl halides, glycals, and radical-mediated reactions.[7][9][10][11][12][13][14] Recent advancements include the use of transition-metal catalysis, particularly palladium, to achieve highly efficient and selective C-glycosylations under mild conditions.[1][15]

Key Milestones in C-Glycosyl Compound Research

| Year | Milestone | Key Compound(s) / Method | Significance |

| 1851 | First isolation of a C-glycosyl compound | Aloin | Marked the beginning of the study of this class of compounds. |

| 1893-1895 | Development of Fischer glycosylation | N/A (O-glycosides) | Laid the groundwork for understanding glycosidic bond formation.[1] |

| 1920 | Initial structure proposal for carminic acid | Carminic Acid | Early attempt at elucidating the structure of a complex C-glycoside. |

| 1965 | Corrected structure of carminic acid published | Carminic Acid | Highlighted the challenges in structural determination of these molecules. |

| 1970 | Structural elucidation of the first aryl-C-glycoside | Opened the door to a large class of C-glycosyl compounds.[16] | |

| 1991 | First total synthesis of carminic acid | Carminic Acid | A landmark achievement in the synthetic chemistry of C-glycosides.[3][4][5] |

| 2000s | Advancement in synthetic methodologies | Glycosyl radicals, transition metal catalysis | Enabled more efficient and stereoselective synthesis of C-glycosides.[1][7][9][11][15] |

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of prominent C-glycosyl compounds.

Isolation of Mangiferin from Mangifera indica Leaves

Objective: To isolate and purify the C-glycosyl xanthone, mangiferin, from mango leaves.

Methodology: This protocol is based on ultrasonic-assisted extraction followed by purification using liquid-liquid fractionation and column chromatography.[6][17][18][19][20][21]

Materials and Reagents:

-

Dried mango leaves, powdered

-

Ethanol (95% and absolute)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Deionized water

-

Ultrasonic bath

-

Rotary evaporator

-

Chromatography columns

-

Filter paper

Procedure:

-

Extraction:

-

Suspend 100 g of powdered mango leaves in 1 L of 70% ethanol.

-

Sonicate the suspension in an ultrasonic bath at 60°C for 45 minutes.[19]

-

Filter the mixture and collect the filtrate. Repeat the extraction process with the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Liquid-Liquid Fractionation:

-

Dissolve the crude extract in 500 mL of deionized water.

-

Perform sequential extractions with dichloromethane (3 x 250 mL) and then ethyl acetate (3 x 250 mL) to remove impurities. Discard the organic layers.

-

The aqueous layer contains the enriched mangiferin.

-

-

Column Chromatography:

-

Concentrate the aqueous layer to a volume of approximately 100 mL.

-

Prepare a silica gel column (60-120 mesh) using a slurry packing method with ethyl acetate.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of ethyl acetate and methanol, starting with 100% ethyl acetate and gradually increasing the polarity with methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an ethyl acetate:methanol (8:2) solvent system.

-

Combine the fractions containing pure mangiferin.

-

-

Crystallization:

-

Concentrate the combined pure fractions to a small volume.

-

Add methanol and heat to dissolve the solid.

-

Allow the solution to cool slowly to room temperature, then place at 4°C to facilitate crystallization.

-

Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

-

Quantitative Data:

| Parameter | Value |

| Extraction Yield (Crude) | ~14%[19] |

| Purity after Column Chromatography | >95% |

| Final Yield (Crystallized) | Varies depending on source material |

Extraction of Puerarin from Pueraria lobata Root

Objective: To extract and purify the isoflavone C-glycoside, puerarin, from kudzu root.

Methodology: This protocol utilizes an optimized solvent extraction method.[22][23][24][25][26]

Materials and Reagents:

-

Dried kudzu root (Pueraria lobata), powdered

-

Ethanol (various concentrations)

-

Deionized water

-

Rotary evaporator

-

Filter paper

Procedure:

-

Extraction:

-

Purification:

-

Concentrate the combined filtrates under reduced pressure to remove the ethanol.

-

The resulting aqueous solution can be further purified by column chromatography on macroporous resin or silica gel, followed by crystallization from ethanol-water mixtures to obtain pure puerarin.

-

Quantitative Data:

| Parameter | Value |

| Optimal Ethanol Concentration | 46.06%[22] |

| Optimal Extraction Temperature | 65.02°C[22] |

| Optimal Extraction Time | 22 min[22] |

| Puerarin Yield | ~60.56 mg/g of biomass[22] |

Synthesis of Carminic Acid

Objective: To achieve the total synthesis of the C-glycosyl anthraquinone, carminic acid.

Methodology: The first total synthesis of carminic acid was reported by Allevi et al. in 1991. This is a multi-step synthesis involving the construction of a protected anthracene (B1667546) core followed by C-glycosylation and subsequent deprotection and oxidation steps.[4][5][27][28]

Key Synthetic Steps:

-

Synthesis of the Anthracene Core: The synthesis begins with the construction of a suitably protected and functionalized anthracene derivative.

-

C-Glycosylation: A key step involves the stereoselective introduction of the glucose moiety onto the anthracene core. This is typically achieved using a protected glycosyl donor, such as a glycosyl halide or trifluoroacetate, in the presence of a Lewis acid catalyst.

-

Deprotection and Oxidation: The final stages of the synthesis involve the removal of the protecting groups from both the aglycone and the sugar, followed by oxidation to generate the final quinone structure of carminic acid.

Due to the complexity and length of the total synthesis, a detailed step-by-step protocol is beyond the scope of this guide. Researchers are directed to the primary literature for the full experimental details.[4][5]

Signaling Pathways and Biological Activities

C-glycosyl compounds exert their diverse biological effects by modulating various cellular signaling pathways.

Mangiferin Signaling Pathways

Mangiferin is known to influence multiple pathways involved in inflammation, cell proliferation, and apoptosis.[8][29][30][31][32]

Caption: Mangiferin's modulation of key cellular signaling pathways.

Puerarin Signaling Pathways

Puerarin has been shown to exert its effects, particularly in cardiovascular and neurological protection, through pathways like PI3K/Akt and by modulating inflammatory responses.[3][33][34][35][36]

Caption: Puerarin's influence on cardioprotective and anti-inflammatory pathways.

Notoginsenoside R1 Signaling Pathways

Notoginsenoside R1, a key component of Panax notoginseng, demonstrates protective effects in cardiovascular and neurological systems through various signaling cascades.[6][37][38][39][40]

Caption: Key signaling pathways modulated by Notoginsenoside R1.

Conclusion

The field of C-glycosyl compounds has evolved from the isolation and structural elucidation of natural products to the development of sophisticated synthetic strategies and a deep understanding of their biological mechanisms. Their inherent stability and diverse pharmacological activities ensure that they will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future. This guide provides a foundational understanding for researchers poised to explore the vast potential of this remarkable class of molecules.

References

- 1. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puerarin suppresses the hepatic gluconeogenesis via activation of PI3K/Akt signaling pathway in diabetic rats and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of carminic acid, the colourant principle of cochineal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. The first total synthesis of carminic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Mangiferin: An effective agent against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development in the synthesis of C-glycosides involving glycosyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. Recent progress of C-glycosylation methods in the total synthesis of natural products and pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ageconsearch.umn.edu [ageconsearch.umn.edu]

- 18. Quantification and Purification of Mangiferin from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purification Process of Mangiferin from Mangifera indica L. Leaves and Evaluation of Its Bioactivities [mdpi.com]

- 20. CN107129491A - The method that mangiferin is extracted with mango leaf - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. data.epo.org [data.epo.org]

- 29. mdpi.com [mdpi.com]

- 30. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways [mdpi.com]

- 31. Role of Mangiferin in Management of Cancers through Modulation of Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Mangiferin protect myocardial insults through modulation of MAPK/TGF-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]

- 34. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Effect of Puerarin Regulated mTOR Signaling Pathway in Experimental Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. dovepress.com [dovepress.com]

- 37. researchgate.net [researchgate.net]

- 38. Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Glaucoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Glaucoside C, a complex steroidal glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development settings. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation process.

Spectroscopic Data of this compound

The structural determination of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and Field Desorption Mass Spectrometry (FD-MS).

Table 1: ¹H-NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not publicly available in tabulated format | - | - | - |

Table 2: ¹³C-NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in tabulated format | - |

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z | Method |

| [M]⁺ | 794 | FD-MS |

Experimental Protocols

The spectroscopic data for this compound were obtained following specific experimental procedures. The methodologies outlined below are based on the general practices for the structural elucidation of natural products from that period and information inferred from related studies.

Isolation of this compound

This compound was first isolated from the dried roots of Cynanchum glaucescens (Asclepiadaceae), a plant used in traditional Chinese medicine. The general isolation procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The targeted fraction is further purified using a series of column chromatography techniques, such as silica (B1680970) gel chromatography, to isolate the individual glycosides.

NMR Spectroscopy

The NMR spectra were crucial for determining the complex structure of the aglycone and the sequence and stereochemistry of the sugar moieties.

-

Instrumentation: While the specific instrument is not detailed in readily available sources, natural product characterization in the early 1980s typically utilized high-field NMR spectrometers.

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).

-

Data Acquisition:

-

¹H-NMR: Proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

-

¹³C-NMR: Carbon-13 NMR spectra are acquired to identify the chemical shifts of all carbon atoms, providing insights into the carbon skeleton.

-

Mass Spectrometry

Mass spectrometry was employed to determine the molecular weight of this compound.

-

Ionization Method: Field Desorption Mass Spectrometry (FD-MS) was utilized. This soft ionization technique is particularly suited for analyzing non-volatile and thermally labile compounds like glycosides, as it minimizes fragmentation and primarily produces the molecular ion.

-

Data Acquisition: The analysis of this compound by FD-MS yielded a molecular ion peak [M]⁺ at m/z 794, confirming the molecular weight of the compound.

Workflow for Structural Elucidation

The determination of the intricate structure of this compound follows a logical workflow that integrates various analytical techniques.

This diagram illustrates the sequential process, starting from the collection of the plant material to the final determination of the complete chemical structure of this compound through the synergistic use of separation techniques and spectroscopic analysis. The mass spectrometry data provides the molecular formula, while detailed 2D NMR experiments (such as COSY, HMQC, and HMBC), which became more common shortly after the initial discovery, would be used today to definitively assign all proton and carbon signals and establish the connectivity between the aglycone and the sugar units.

In Silico Prediction of "Glaucoside C" Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C, a naturally occurring steroidal glycoside, has garnered scientific interest due to its potential therapeutic activities. Isolated from plants such as Atriplex glauca and Cynanchum glaucescens, this compound has demonstrated a range of biological effects in preliminary studies. This technical guide provides a comprehensive overview of the known bioactivities of this compound, detailed protocols for relevant experimental validation, and a framework for in silico prediction of its biological properties.

Note on In Silico Prediction for this compound: A critical component for accurate in silico prediction is the canonical Simplified Molecular Input Line Entry System (SMILES) string, which represents the chemical structure of a molecule in a format readable by computational tools. Despite extensive searches of chemical databases, a canonical SMILES string for this compound (CAS Number: 81474-89-7) is not publicly available. The complex chemical name, 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]

A Comprehensive Review of Bioactive C-glycosyl Flavonoids: Mechanisms, Data, and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

C-glycosyl flavonoids, a unique subclass of flavonoids characterized by a sugar moiety directly linked to the aglycone via a stable carbon-carbon bond, are gaining significant attention in the scientific community for their wide array of pharmacological activities.[1][2] Unlike their O-glycoside counterparts, C-glycosyl flavonoids exhibit enhanced stability and bioavailability, making them promising candidates for therapeutic development.[3][4] This technical guide provides a comprehensive literature review of bioactive C-glycosyl flavonoids, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Bioactivities of C-glycosyl Flavonoids

C-glycosyl flavonoids have demonstrated a broad spectrum of biological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][5][6] Key compounds such as orientin (B1677486), isoorientin, vitexin (B1683572), and isovitexin (B1672635) are frequently identified as the major bioactive constituents in many medicinal plants.[1][6]

1.1. Anti-inflammatory and Antioxidant Activity

Many C-glycosyl flavonoids exert potent anti-inflammatory and antioxidant effects.[7][8] For instance, isovitexin has been shown to mitigate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the MAPK and NF-κB signaling pathways while activating the HO-1/Nrf2 pathway.[9][10][11] This dual action helps to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, and decrease oxidative stress by lowering reactive oxygen species (ROS) generation.[9][10][11] Similarly, orientin and vitexin have been found to suppress inflammatory responses by modulating the MAPK signaling pathway and activating the cellular antioxidant defense system.[12]

Quantitative Data on Antioxidant and Anti-inflammatory Activities

| Compound | Assay | Model System | IC50 / EC50 / Other Metric | Reference |

| Isoorientin | DPPH radical scavenging | in vitro | EC50: 9.5 µM | [13] |

| Orientin | DPPH radical scavenging | in vitro | EC50: 9.5 µM | [13] |

| C-glycosyl flavone (B191248) (from Urginea indica) | Anti-proliferative | Hep-G2 cells | IC50: 15.3 µg/ml | [14] |

| C-glycosyl flavone (from Urginea indica) | Anti-proliferative | HT-29 cells | IC50: 24.2 µg/ml | [14] |

| C-glycosyl flavone (from Urginea indica) | Anti-proliferative | MCF-7 cells | IC50: 28 µg/ml | [14] |

1.2. Anti-cancer Activity

The anti-cancer potential of C-glycosyl flavonoids is a significant area of research.[7][15] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that feed tumors).[14][16] For example, a C-glycosyl flavone isolated from Urginea indica was found to induce apoptosis in human breast, hepatic, and colon cancer cell lines by targeting cyclin-dependent kinase 6 (CDK6).[14] This inhibition leads to cell cycle arrest, primarily at the G1/Go phase.[14] Vitexin has also demonstrated anti-proliferative effects on various cancer cell lines, including colorectal and hepatocellular carcinoma, by inducing autophagic cell death.[16]

1.3. Neuroprotective Effects

Emerging evidence suggests that C-glycosyl flavonoids possess neuroprotective properties. Vitexin and isovitexin have been shown to reduce levels of pro-inflammatory and cytotoxic factors in microglia, the primary immune cells of the central nervous system, by mediating the NF-κB signaling pathway.[7] Vitexin can also regulate cell activity through the AKT/mTOR and MAPK signaling pathways, offering potential therapeutic avenues for conditions like cerebral ischemia-reperfusion injury.[7]

Key Signaling Pathways Modulated by C-glycosyl Flavonoids

C-glycosyl flavonoids exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

2.1. NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK pathways are central to the inflammatory response.[17][18] C-glycosyl flavonoids like isovitexin, orientin, and vitexin have been shown to inhibit these pathways.[7][9][10][12] In response to inflammatory stimuli such as LPS, these flavonoids can prevent the phosphorylation of key MAPK proteins (p38, ERK, JNK) and inhibit the nuclear translocation of NF-κB.[10][12] This, in turn, suppresses the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[9]

Caption: Inhibition of NF-κB and MAPK pathways by C-glycosyl flavonoids.

2.2. Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[9] Isovitexin has been demonstrated to activate this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[9][11] This activation helps to counteract the damaging effects of ROS and reduce inflammation.

Caption: Activation of the Nrf2/HO-1 pathway by C-glycosyl flavonoids.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details common methodologies used to assess the bioactivity of C-glycosyl flavonoids.

3.1. Determination of Total Flavonoid and Phenolic Content

A common first step in phytochemical analysis is to quantify the total flavonoid and phenolic content of an extract.

-

Total Flavonoid Content (Aluminum Chloride Colorimetric Method): This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids.[19][20][21]

-

Prepare a stock solution of the plant extract and a series of quercetin (B1663063) standards (e.g., 5-200 µg/mL).[20]

-

Mix 0.6 mL of the extract or standard with 0.6 mL of 2% aluminum chloride solution.[20]

-

Incubate the mixture at room temperature for 60 minutes.[20]

-

Measure the absorbance at a specific wavelength (e.g., 431 nm or 510 nm) using a UV-Vis spectrophotometer.[19][22]

-

Calculate the total flavonoid content, expressed as quercetin equivalents (QE), using the standard curve.[19]

-

-

Total Phenolic Content (Folin-Ciocalteu Method): This assay measures the total concentration of phenolic compounds.[22][23]

-

Mix 0.5 mL of the plant extract with 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10).[22]

-

After 5 minutes, add 2 mL of sodium carbonate solution (e.g., 60 g/L or 7.5%).[22]

-

Incubate the mixture in the dark for a set time (e.g., 30 minutes or 2 hours).[19][22]

-

Quantify the total phenolic content using a gallic acid standard curve, expressed as gallic acid equivalents (GAE).[19]

-

3.2. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method to determine the free radical scavenging ability of a compound.[19][21]

-

Prepare various concentrations of the plant extract in a suitable solvent like methanol.[21]

-

Add a solution of DPPH (e.g., 40 µg/mL) to each concentration of the extract.[21]

-

Incubate the mixture in the dark for 30 minutes.[21]

-

Measure the decrease in absorbance at around 517 nm.[19]

-

The scavenging activity is calculated as a percentage, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[21]

-

Workflow for Bioactivity Screening of Plant Extracts

Caption: General workflow for screening bioactive C-glycosyl flavonoids.

Conclusion and Future Directions

C-glycosyl flavonoids represent a highly promising class of natural compounds with significant therapeutic potential. Their enhanced stability and diverse biological activities make them attractive candidates for the development of new drugs for a variety of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. While preclinical studies have shown promising results, further research is needed.[7][16] Future investigations should focus on elucidating the detailed molecular mechanisms of action, conducting more in vivo studies to confirm efficacy and safety, and exploring synergistic effects with existing therapeutic agents.[7] The development of advanced extraction and synthesis techniques will also be crucial for the large-scale production of these valuable compounds.[7][16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advance on the Flavonoid C-glycosides and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways | Semantic Scholar [semanticscholar.org]

- 11. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity [mdpi.com]

- 14. C-glycosyl flavone from Urginea indica inhibits proliferation & angiogenesis & induces apoptosis via cyclin-dependent kinase 6 in human breast, hepatic & colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. informaticsjournals.co.in [informaticsjournals.co.in]

- 16. mdpi.com [mdpi.com]

- 17. 5280functionalmed.com [5280functionalmed.com]

- 18. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. phcogj.com [phcogj.com]

- 22. tost.unise.org [tost.unise.org]

- 23. researchgate.net [researchgate.net]

Glaucoside C: An Inquiry into its Therapeutic Potential

Despite its classification as a natural product, publicly available scientific literature lacks substantial evidence regarding the specific therapeutic targets and mechanisms of action of Glaucoside C (CAS Number: 81474-89-7). While the broader class of glycosides, to which this compound belongs, encompasses a wide range of biologically active compounds with diverse therapeutic applications, specific data on this particular molecule remains elusive.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge surrounding this compound and to frame the necessary future research directions to elucidate its potential therapeutic value.

Chemical Identity and Structure

Review of Related Glycosides and Potential Activities

In the absence of direct research on this compound, an examination of related glycoside compounds can offer insights into its potential pharmacological properties. Glycosides are a diverse class of natural products with a wide array of documented biological activities, including:

-

Anticancer Properties: Many glycosides exhibit cytotoxic effects against various cancer cell lines. For instance, a steroidal saponin, identified as glaucoside J, isolated from Eugenia jambolana, has demonstrated cytotoxic activity against MCF-7 breast cancer cells.[1] The proposed mechanism for some anticancer glycosides involves the induction of apoptosis.

-

Cardioactive Effects: Cardiac glycosides are a well-known class of drugs used in the treatment of heart failure. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.

-

Anti-inflammatory and Antioxidant Activities: Many plant-derived glycosides, particularly flavonoid glycosides, possess potent anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

-

Antiviral and Antimicrobial Activities: Certain glycosides have been shown to inhibit the replication of viruses and the growth of various microorganisms.

Given this broad spectrum of activity within the glycoside family, it is plausible that this compound may possess one or more of these therapeutic properties. However, without experimental evidence, this remains speculative.

Future Research Directions: A Proposed Experimental Workflow

To ascertain the therapeutic potential of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow outlines the key steps necessary to identify its biological targets and mechanism of action.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Glaucoside C

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Glaucoside C. Due to the limited availability of specific validated methods for this compound in the public domain, this protocol has been developed based on established analytical principles for similar glucoside compounds. The described methodology provides a robust starting point for researchers, scientists, and drug development professionals working on the analysis of this compound and related compounds.

Introduction

This compound is a natural product of interest within the scientific community.[1] Accurate and reproducible analytical methods are essential for its identification, quantification, and quality control in various matrices. HPLC is a powerful technique for the analysis of non-volatile and semi-volatile organic compounds, making it well-suited for the analysis of glucosides. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Chemical Properties of this compound

-

CAS Number: 81474-89-7[1]

-

Molecular Formula: C₇₀H₁₀₄O₃₅ (Note: This is a complex structure, and the exact formula may vary based on the specific isomer)[1]

-

Description: this compound is a naturally occurring glucoside.[1] Glucosides, in general, are glycosides derived from glucose and are common in plants.[2]

Experimental

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point, as it is effective for separating a wide range of glycosides.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ultrapure water (Type I)

-

Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)

-

-

Reference Standard: this compound reference standard (purity ≥95%)

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or as determined by UV scan of the standard) |

| Injection Volume | 10 µL |

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The sample preparation method will depend on the matrix. A general procedure for a solid sample is as follows:

-

Accurately weigh a known amount of the homogenized sample.

-

Extract with a suitable solvent (e.g., methanol) using sonication or vortexing.

-

Centrifuge the mixture to pellet any solid material.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical data for key method validation parameters. These values should be experimentally determined during method validation.

| Parameter | Hypothetical Value |

| Retention Time (RT) | ~12.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive, though theoretical, protocol for the HPLC analysis of this compound. The proposed method utilizes common and robust RP-HPLC principles and should serve as an excellent starting point for method development and validation. Researchers are encouraged to optimize the parameters based on their specific instrumentation and sample matrices to achieve the best analytical performance.

References

Application Note: Method Development for the Separation of C-Glycoside Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-glycosides are a class of natural products where a sugar moiety is linked to an aglycone through a stable carbon-carbon bond, in contrast to the more common O- or N-glycosidic linkages.[1] This C-C bond confers significant metabolic stability, making C-glycosides attractive candidates for drug discovery and development.[1] However, C-glycosides often exist as complex mixtures of isomers (e.g., positional isomers, anomers, or stereoisomers) which can exhibit different biological activities. Consequently, the development of robust analytical methods for the separation and quantification of these isomers is critical for quality control, pharmacological studies, and regulatory compliance.

This application note provides a comprehensive guide to developing effective analytical methods for separating C-glycoside isomers, with a focus on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

The Challenge of Isomer Separation

The primary challenge in separating C-glycoside isomers lies in their subtle structural differences. Isomers often share the same mass and have very similar physicochemical properties, leading to co-elution in conventional chromatographic systems. Key challenges include:

-

Positional Isomerism: Glycosylation can occur at different positions on the aglycone (e.g., 6-C vs. 8-C glycosyl flavonoids), resulting in compounds with nearly identical polarities.[2]

-

Stereoisomerism: Differences in the stereochemistry of the sugar or aglycone moieties require chiral-selective methods for resolution.[3]

-

Rotational Isomerism (Atropisomerism): Restricted rotation around the C-C glycosidic bond can lead to the existence of stable rotational isomers, which may interconvert and appear as broadened or duplicated peaks in chromatograms.[2]

Analytical Strategies and Method Development

A systematic approach to method development is crucial for successfully resolving C-glycoside isomers. The process involves selecting an appropriate analytical technique and optimizing various parameters to enhance selectivity and resolution.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of C-Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-glycosides are a class of natural products where a sugar moiety is attached to an aglycone through a carbon-carbon bond. This linkage confers greater stability compared to their O-glycoside counterparts, making their structural elucidation challenging. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the characterization and quantification of C-glycosides. Understanding the specific fragmentation patterns of these molecules is crucial for their unambiguous identification in complex matrices such as plant extracts and biological samples.

These application notes provide a detailed overview of the mass spectrometric fragmentation behavior of C-glycosides and offer standardized protocols for their analysis.

Core Fragmentation Pathways of C-Glycosides

Unlike O-glycosides, which readily cleave at the glycosidic oxygen, C-glycosides exhibit more complex fragmentation patterns dominated by cleavages within the sugar ring. The primary fragmentation pathways for C-glycosyl compounds, particularly flavonoid C-glycosides, in both positive and negative ionization modes involve a series of characteristic neutral losses and cross-ring cleavages.

A key fragmentation mechanism involves the loss of water followed by a retro-Diels-Alder (RDA) reaction within the sugar moiety.[1][2] Additionally, alpha-cleavage of the C-C bonds in the sugar unit is a common pathway.[1][2] These fragmentation patterns provide diagnostic ions that are indicative of the nature of the sugar (hexose, pentose) and the presence of a C-glycosidic linkage.

Quantitative Data on C-Glycoside Fragmentation